molecular formula C9H11BrOS B1374718 1-Bromo-4-(isopropylsulfinyl)benzene CAS No. 363136-59-8

1-Bromo-4-(isopropylsulfinyl)benzene

Cat. No.: B1374718
CAS No.: 363136-59-8
M. Wt: 247.15 g/mol
InChI Key: KNOPNGNHCUFBRQ-UHFFFAOYSA-N
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Description

1-Bromo-4-(isopropylsulfinyl)benzene is an organic compound with the molecular formula C9H11BrOS It is a derivative of benzene, where a bromine atom is substituted at the para position and an isopropylsulfinyl group is attached to the benzene ring

Preparation Methods

The synthesis of 1-Bromo-4-(isopropylsulfinyl)benzene typically involves the following steps:

    Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Introduction of Isopropylsulfinyl Group: The next step involves the introduction of the isopropylsulfinyl group. This can be done through a sulfoxidation reaction where an isopropyl group is oxidized to form the sulfinyl group. The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Chemical Reactions Analysis

1-Bromo-4-(isopropylsulfinyl)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under suitable conditions. Common reagents include halogens (Cl2, I2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).

    Oxidation and Reduction: The isopropylsulfinyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents include lithium aluminum hydride (LiAlH4).

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2R) to form various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-4-(isopropylsulfinyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of various substitution and oxidation-reduction reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfoxides and sulfides. It serves as a model compound for understanding the behavior of similar biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. The sulfinyl group is known to impart specific biological activities, making it a candidate for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 1-Bromo-4-(isopropylsulfinyl)benzene exerts its effects involves electrophilic aromatic substitution reactions. The bromine atom and the isopropylsulfinyl group influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions. The sulfinyl group can participate in redox reactions, altering the electronic properties of the molecule and affecting its reactivity.

Comparison with Similar Compounds

1-Bromo-4-(isopropylsulfinyl)benzene can be compared with other similar compounds such as:

    1-Bromo-4-(methylsulfinyl)benzene: This compound has a methylsulfinyl group instead of an isopropylsulfinyl group. The difference in the alkyl group affects the steric and electronic properties of the molecule.

    1-Bromo-4-(isopropylthio)benzene: This compound has a thioether group instead of a sulfinyl group. The sulfur atom in the thioether is in a different oxidation state, leading to different reactivity.

    1-Bromo-4-(isopropylsulfonyl)benzene: This compound has a sulfonyl group instead of a sulfinyl group. The sulfonyl group is more oxidized and has different chemical properties compared to the sulfinyl group.

Properties

IUPAC Name

1-bromo-4-propan-2-ylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOPNGNHCUFBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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